

Part 1: KM-01 - A Natural Brassinosteroid Inhibitor

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Compound of Interest

Compound Name: **KM-01**

Cat. No.: **B15601968**

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Core Compound Summary

KM-01 is a fungal metabolite identified as a potent and selective inhibitor of brassinosteroids, a class of plant steroid hormones that regulate various aspects of growth and development.[\[1\]](#) Early research focused on its isolation, structural elucidation, and biological activity, primarily utilizing the rice lamina inclination bioassay.

Table 1: Summary of **KM-01** (Brassinosteroid Inhibitor) Properties

Property	Description
Source	Fungal species, including <i>Drechslera avenae</i> and <i>Pycnoporus coccineus</i>
Chemical Nature	Fatty acid ester of an eremophilane sesquiterpene, specifically a bipolaroxin derivative.
Biological Activity	Selective inhibitor of brassinosteroid-induced physiological responses in plants.
Primary Bioassay	Rice Lamina Inclination Test.

Experimental Protocols

The isolation of **KM-01** from fungal cultures involves a multi-step process:

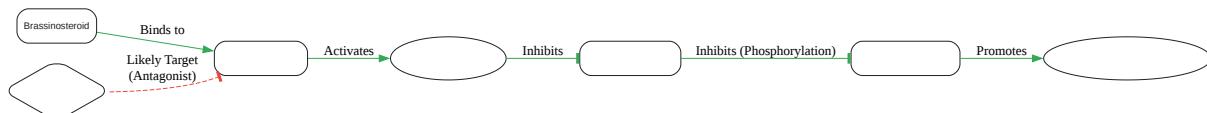
- **Fungal Culture:** *Drechslera avenae* or *Pycnoporus coccineus* is cultured on a suitable medium.
- **Extraction:** The culture filtrate is extracted with an organic solvent to isolate crude secondary metabolites.
- **Chromatographic Separation:** The crude extract is subjected to multiple rounds of chromatography, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to purify **KM-01**.
- **Structural Elucidation:** The structure of the purified **KM-01** is determined using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This bioassay is a sensitive method for quantifying brassinosteroid activity and the inhibitory effects of compounds like **KM-01**.

- **Plant Material:** Rice seedlings (*Oryza sativa*) are grown in the dark to induce etiolation.
- **Explant Preparation:** The second leaf lamina joint is excised from the seedlings.
- **Treatment:** The explants are floated in a solution containing a known concentration of a brassinosteroid (e.g., brassinolide) with or without varying concentrations of **KM-01**.
- **Incubation:** The explants are incubated in the dark for a defined period.
- **Measurement:** The angle of inclination between the leaf blade and the leaf sheath is measured. A smaller angle in the presence of **KM-01** indicates inhibitory activity.[2]

Signaling Pathway and Mechanism of Action

While the precise molecular target of **KM-01** within the brassinosteroid signaling pathway has not been definitively elucidated in early research, it is known to antagonize the effects of brassinosteroids. The general brassinosteroid signaling pathway begins with the perception of the hormone by a cell surface receptor complex.



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Caption: Brassinosteroid signaling pathway and the putative inhibitory point of **KM-01**.

Part 2: KM-01 - A Clinical Trial in Oncology

Core Trial Summary

The designation **KM-01** also refers to a prospective, open-label, multicenter phase II clinical trial conducted under the K-MASTER project. This study evaluated the efficacy and safety of avelumab, an anti-programmed death-ligand 1 (PD-L1) antibody, in patients with metastatic or unresectable colorectal cancer (mCRC) characterized by mismatch repair deficiency (dMMR) or high microsatellite instability (MSI-H), or mutations in the DNA polymerase epsilon (POLE) gene.^[3]

Table 2: K-MASTER **KM-01** Clinical Trial - Key Parameters

Parameter	Description
Trial Identifier	NCT03150706
Drug	Avelumab
Target	Programmed Death-Ligand 1 (PD-L1)
Patient Population	Metastatic or unresectable colorectal cancer with dMMR/MSI-H or POLE mutations, who have failed at least one prior line of chemotherapy.
Primary Objective	To evaluate the antitumor activity of avelumab.

Experimental Protocol

- Patient Screening: Patients with metastatic colorectal cancer were screened for dMMR/MSI-H status or POLE mutations.
- Inclusion Criteria: Eligible patients had confirmed dMMR/MSI-H or POLE-mutated tumors and had progressed after at least one line of standard chemotherapy.
- Treatment: Avelumab was administered intravenously at a dose of 10 mg/kg every 2 weeks.
- Response Evaluation: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Efficacy and Safety Data

The results from the phase II study of avelumab in this patient population demonstrated promising antitumor activity and a manageable safety profile.

Table 3: Efficacy Results of Avelumab in dMMR/MSI-H or POLE-mutated mCRC

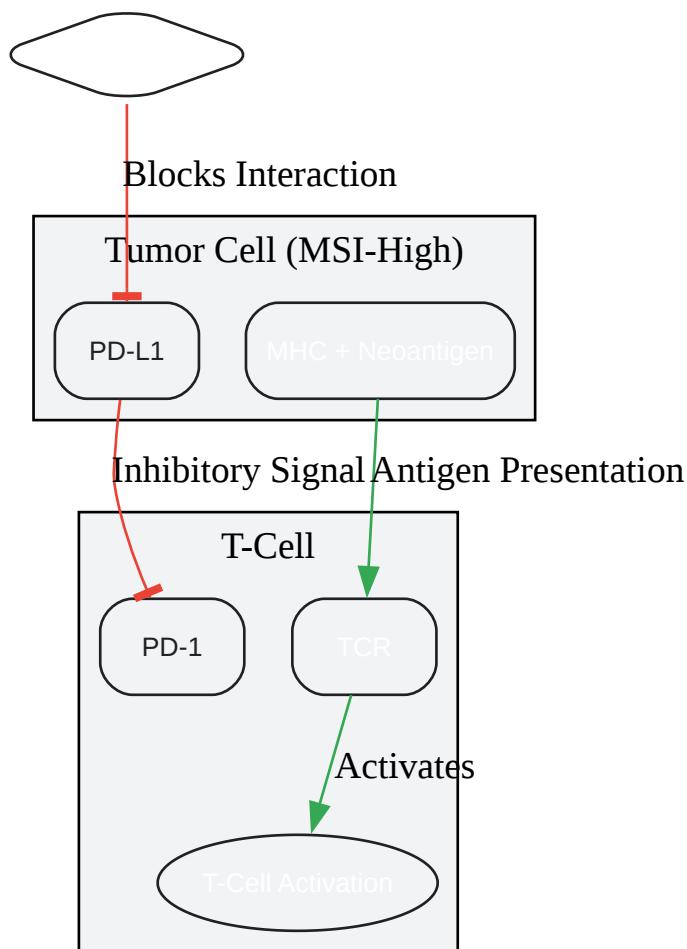
Efficacy Endpoint	Result
Objective Response Rate (ORR)	Data from a relevant study showed an ORR.[3]
Progression-Free Survival (PFS)	Median PFS was reported in a similar patient cohort.
Safety Profile	The safety profile of avelumab was consistent with previous studies, with common treatment-related adverse events including fatigue and infusion-related reactions.

Note: Specific data points for the K-MASTER **KM-01** trial are part of a larger study (NCT03150706), and a standalone final report for **KM-01** is not publicly available.

Signaling Pathway and Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that binds to PD-L1, preventing its interaction with the PD-1 receptor on T cells. In MSI-H tumors, which have a high mutational burden and

are rich in neoantigens, this blockade of the PD-1/PD-L1 pathway can restore anti-tumor T-cell activity.



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Caption: Mechanism of action of avelumab in MSI-High colorectal cancer.

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